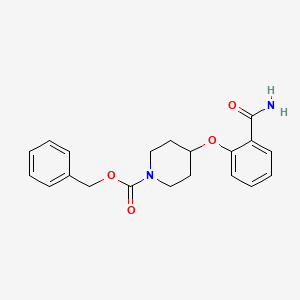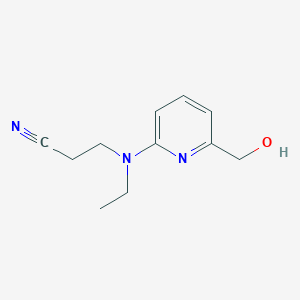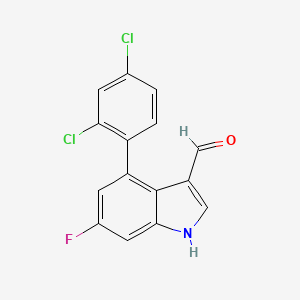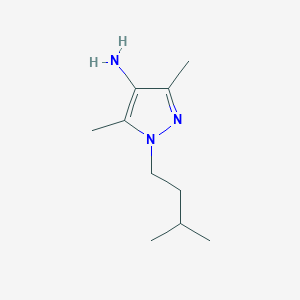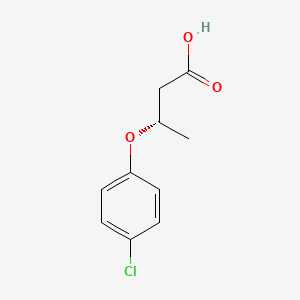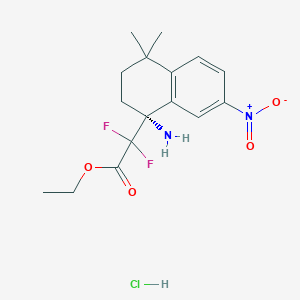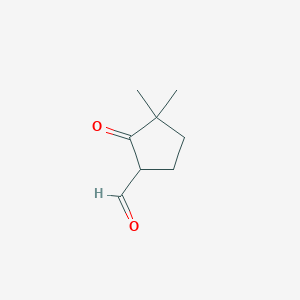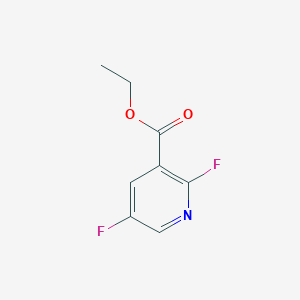
Ethyl 2,5-difluoronicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-difluoronicotinate is a fluorinated derivative of nicotinic acid. It is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.14 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,5-difluoronicotinate can be synthesized through several methods. One common approach involves the esterification of 2,5-difluoronicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-difluoronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group in the nicotinate structure can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used for substitution reactions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products
Substitution: Products vary depending on the substituent introduced.
Reduction: Ethyl 2,5-diaminonicotinate.
Oxidation: 2,5-difluoronicotinic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-difluoronicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic receptors.
Materials Science: The compound’s fluorinated structure makes it useful in the development of advanced materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and metabolic pathways involving nicotinic acid derivatives.
Wirkmechanismus
The mechanism of action of ethyl 2,5-difluoronicotinate involves its interaction with specific molecular targets, such as nicotinic receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Comparison
Ethyl 2,5-difluoronicotinate is unique due to the specific positioning of the fluorine atoms on the nicotinate ring, which influences its chemical reactivity and biological activity. Compared to ethyl 2,6-difluoronicotinate, the 2,5-difluoro derivative may exhibit different binding affinities and selectivities towards biological targets. Methyl nicotinate, on the other hand, lacks the fluorine atoms, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H7F2NO2 |
|---|---|
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
ethyl 2,5-difluoropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7F2NO2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3 |
InChI-Schlüssel |
OHBLTSBURMJXRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


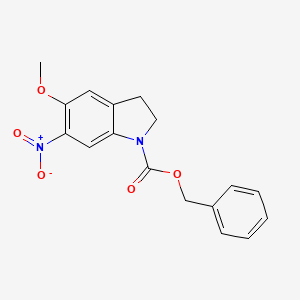
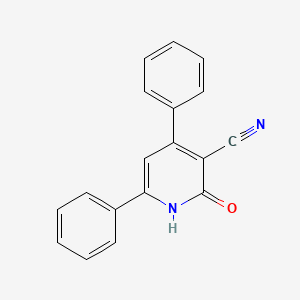

![N-[(5-Chlorothiophen-2-YL)methyl]-N-methylcarbamoyl chloride](/img/structure/B13087930.png)
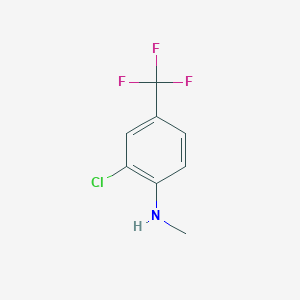
![2,3,5,7,11-Pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13087944.png)
![4-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13087950.png)
